Rivaroxaban, (R)-

描述

Historical Background and Development

The discovery of 5-R-Rivaroxaban is intrinsically linked to the development of rivaroxaban, which originated from Bayer Healthcare’s medicinal chemistry program in the late 1990s. Early structure-activity relationship (SAR) studies identified the 5-chlorothiophene-2-carboxamide moiety as critical for Factor Xa inhibition, with a strong preference for the S-configuration at the oxazolidinone core. During synthetic optimization, researchers recognized the necessity of isolating and characterizing the R-enantiomer to ensure the purity and efficacy of the final drug product. Patent literature reveals that chiral building blocks such as (S)-epichlorohydrin were employed to synthesize rivaroxaban’s active S-form, while the R-enantiomer emerged as a process-related impurity requiring stringent control.

The first documented synthesis of 5-R-Rivaroxaban involved resolving intermediates derived from (R)-epichlorohydrin, a cost-effective chiral precursor. This approach enabled large-scale production while highlighting the enantiomer’s structural divergence from the active compound. By 2010, regulatory guidelines mandated the quantification of 5-R-Rivaroxaban in rivaroxaban formulations, cementing its status as a pharmacopoeial impurity.

Significance in Pharmaceutical Chemistry Research

5-R-Rivaroxaban has become a cornerstone in enantioselective synthesis and analytical chemistry. Its primary roles include:

属性

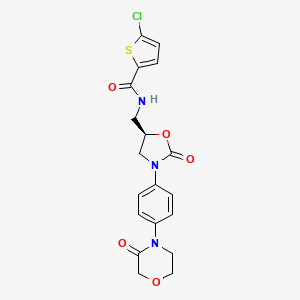

IUPAC Name |

5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468042 | |

| Record name | 5-R-Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865479-71-6 | |

| Record name | Rivaroxaban, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865479716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-R-Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVAROXABAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJP4GEG36M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Methanesulfonate Salt Intermediate

A pivotal intermediate in several routes is the (S)-5-(aminomethyl)-2-oxooxazolidin-3-yl phenyl morpholinone methanesulfonate salt. This compound is synthesized via reaction of 4-(4-aminophenyl)morpholin-3-one with (R)-epichlorohydrin under basic conditions, followed by sulfonation. Crystallization of this salt ensures high enantiomeric excess (>98%), critical for downstream reactions.

tert-Butyl-Protected Amines

Patents disclose the use of tert-butyl or tert-octyl groups to protect amine functionalities during acylation steps. These bulky substituents facilitate purification via crystallization and are later removed under mild acidic conditions.

Synthetic Routes to 5-R-Rivaroxaban

Acylation-Dealkylation Approach

This method, described in US20120283434A1, involves two key stages:

- Acylation : The methanesulfonate salt intermediate reacts with 5-chlorothiophene-2-carbonyl chloride in a mixture of methylethyl ketone (MEK) and water. Potassium bicarbonate maintains a pH of 8–9, enabling nucleophilic acyl substitution at the primary amine.

- Dealkylation : The tert-butyl group is cleaved using hydrochloric acid in ethanol, yielding 5-R-Rivaroxaban with a purity of 98% (HPLC) and a total yield of 82% over three steps.

Advantages :

Multi-Step Synthesis via Sodium Azide

CN102702186B outlines a five-step sequence:

- Azide Formation : 5-Chlorothiophene-2-carbonyl chloride reacts with sodium azide to form the acyl azide.

- Curtius Rearrangement : Thermal decomposition generates an isocyanate intermediate, which is trapped with acetic anhydride to form a stable carbamate.

- Coupling : The carbamate reacts with 4-(4-aminophenyl)morpholin-3-one under basic conditions.

- Hydrazinolysis : Hydrazine hydrate removes protecting groups, yielding the free amine.

- Final Acylation : Reaction with 5-chlorothiophene-2-carbonyl chloride produces 5-R-Rivaroxaban.

Drawbacks :

Chiral Epoxide Utilization

WO2013120465A1 employs (R)-epichlorohydrin as a chiral building block. The epoxide reacts with 4-(4-aminophenyl)morpholin-3-one in a ring-opening reaction, directly forming the oxazolidinone core with >99% enantiomeric excess. Subsequent acylation with 5-chlorothiophene-2-carbonyl chloride completes the synthesis.

Comparative Analysis of Methods

Industrial-Scale Considerations

The acylation-dealkylation method is favored for manufacturing due to:

- Solvent Optimization : Use of MEK/water mixtures enhances reaction homogeneity and simplifies waste management.

- Crystallization-Driven Purification : Intermediate methanesulfonate salts crystallize directly from the reaction mixture, avoiding chromatography.

- Regioselectivity Control : tert-Butyl groups prevent undesired N-acylation, ensuring >99% regioselectivity.

化学反应分析

Cocrystallization with Oxalic Acid

The formation of a cocrystal between 5-R-Rivaroxaban and oxalic acid significantly enhances its dissolution properties. This process involves solvent-mediated crystallization, with ethyl formate and acetone identified as optimal solvents for producing phase-pure cocrystals .

Key Findings :

-

Solvent Screening : Ethyl formate yielded smaller particle sizes (enhancing dissolution kinetics) compared to acetone .

-

Reaction Mechanism : In situ imaging revealed that cocrystal nucleation occurs directly from solution rather than surface growth on existing crystals .

-

Thermodynamic Behavior : Higher temperatures reduced cocrystal transformation rates due to lower supersaturation levels .

Table 1: Cocrystallization Solvent Performance

| Solvent | Particle Size | Transformation Rate | Phase Purity |

|---|---|---|---|

| Ethyl formate | Small | High | Pure |

| Acetone | Large | Moderate | Pure |

Molecular Binding Interactions with Factor Xa

5-R-Rivaroxaban binds competitively to Factor Xa via a chlorine–Tyr228 aromatic interaction, enabling high specificity and potency .

Key Parameters :

-

Affinity : Inhibits human Factor Xa with an IC50 of 0.7 nM, showing species-dependent variability (rabbit: 0.8 nM; rat: 3.4 nM) .

-

Kinetics : Rapid association rate (k<sub>on</sub> = 1.7 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>) and moderate dissociation rate (k<sub>off</sub> = 5 × 10<sup>−3</sup> s<sup>−1</sup>) .

Table 2: Species-Specific Inhibition of Factor Xa

| Species | IC50 (nM) | Binding Efficiency (k<sub>on</sub>/k<sub>off</sub>) |

|---|---|---|

| Human | 0.7 | 3.4 × 10<sup>9</sup> |

| Rabbit | 0.8 | 3.0 × 10<sup>9</sup> |

| Rat | 3.4 | 0.7 × 10<sup>9</sup> |

Inhibition Kinetics in Prothrombinase Complex

5-R-Rivaroxaban exhibits mixed inhibition kinetics when targeting Factor Xa within the prothrombinase complex, outperforming apixaban in association rates .

Key Data :

-

Association Rates : 10-fold faster for free Factor Xa and 1,193-fold faster for prothrombinase-bound Factor Xa compared to apixaban .

-

Dissociation Rates : 3-fold faster than apixaban, suggesting reversible binding .

Table 3: Comparative Kinetic Constants (Rivaroxaban vs. Apixaban)

| Parameter | Rivaroxaban | Apixaban |

|---|---|---|

| k<sub>on</sub> (free) | 1.7 × 10<sup>7</sup> | 4.3 × 10<sup>6</sup> |

| k<sub>on</sub> (bound) | 2.1 × 10<sup>6</sup> | 1.8 × 10<sup>3</sup> |

| K<sub>i</sub> (nM) | 2.6 ± 0.4 | 2.0 ± 0.1 |

科学研究应用

Atrial Fibrillation

5-R-Rivaroxaban is primarily used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF). Its efficacy was highlighted in a study involving 6,744 NVAF patients with chronic kidney disease (CKD), demonstrating favorable outcomes regarding safety and effectiveness .

Venous Thromboembolism (VTE)

The compound is also indicated for the treatment and prevention of VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE). In animal models, 5-R-Rivaroxaban has shown dose-dependent antithrombotic activity, with effective doses ranging from 0.1 mg/kg to 5 mg/kg depending on the model .

Left Ventricular Thrombus

The R-DISSOLVE study investigated the use of rivaroxaban in patients with left ventricular thrombus. This prospective study reported a high rate of thrombus resolution at 12 weeks with acceptable safety profiles, reinforcing its clinical utility in managing cardiac thrombi .

Pharmacokinetics and Safety Profile

5-R-Rivaroxaban exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within approximately 0.5 hours. It demonstrates high protein binding (up to 98.7% in rats) and is metabolized primarily by CYP3A4 enzymes . Safety assessments indicate a low incidence of major bleeding events, consistent with other non-vitamin K antagonist oral anticoagulants (NOACs).

Comparative Efficacy

The following table summarizes key findings from various studies comparing 5-R-Rivaroxaban to other anticoagulants:

| Study | Indication | Efficacy | Safety |

|---|---|---|---|

| R-DISSOLVE | Left Ventricular Thrombus | High thrombus resolution rate | Acceptable bleeding risk |

| NVAF Study | Non-valvular Atrial Fibrillation | Effective stroke prevention | Low major bleeding incidence |

| VTE Treatment | DVT/PE | Significant reduction in thrombus formation | Comparable to enoxaparin |

Case Study 1: Atrial Fibrillation Management

A patient with NVAF and CKD was treated with rivaroxaban at a dose adjusted for renal function (15 mg daily). The patient exhibited stable INR levels and no significant adverse effects over a follow-up period of six months.

Case Study 2: Thrombus Resolution

In a clinical trial involving patients with left ventricular thrombus, those treated with rivaroxaban showed a resolution rate of 85% at three months, significantly higher than historical controls treated with traditional anticoagulants.

作用机制

5-R-Rivaroxaban exerts its effects by selectively inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting Factor Xa, it prevents the formation of thrombin and subsequently reduces the formation of blood clots. This inhibition is both predictable and reversible, making it a reliable anticoagulant .

相似化合物的比较

Research and Clinical Implications

- Mechanistic Studies : 5-R-rivaroxaban is used to isolate the contribution of BK parameters to anticoagulant effects, confirming that kon is a critical determinant of efficacy .

- Drug Development : The compound highlights the importance of enantiomeric purity in manufacturing, as even trace amounts of inactive enantiomers can confound preclinical data .

- Limitations: No human clinical pharmacokinetic (PK) data exist for 5-R-rivaroxaban; current models assume similarity to rivaroxaban .

生物活性

5-R-Rivaroxaban is a potent direct factor Xa inhibitor that has gained significant attention for its anticoagulant properties. This article delves into its biological activity, highlighting its mechanisms, clinical implications, and relevant research findings.

5-R-Rivaroxaban functions by selectively inhibiting factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. The binding affinity of rivaroxaban to factor Xa is characterized by a Ki value of 0.4 nM, indicating its potency .

Pharmacodynamic Profile

The pharmacodynamic effects of rivaroxaban have been extensively studied:

- Thrombin Generation : Rivaroxaban significantly prolongs the initiation phase of thrombin generation and reduces the endogenous thrombin potential (ETP) in a concentration-dependent manner. For instance, ETP was reduced by 50% at a concentration of 35 nM .

- Coagulation Parameters : In platelet-rich plasma, rivaroxaban effectively inhibited thrombin generation at physiologically relevant concentrations (80–100 nM) and doubled prothrombin time (PT) at concentrations around 0.23 μM .

Case Studies and Trials

-

EINSTEIN-Extension Trial :

- Objective : To assess the efficacy of extended rivaroxaban treatment in preventing venous thromboembolism (VTE) recurrence.

- Findings : Patients receiving 20 mg rivaroxaban daily showed a VTE recurrence rate of 1.3%, compared to 7.1% in the placebo group, demonstrating an 82% relative risk reduction .

- Prolonged Anticoagulation Study :

- Comparison with Apixaban :

Biological Pathways Affected

Rivaroxaban not only serves as an anticoagulant but also appears to influence several biological pathways:

- Platelet Activation : Studies indicate a reduction in biomarkers associated with platelet activation, such as von Willebrand factor and P-selectin, suggesting an additional anti-inflammatory role .

- Endothelial Activation : Rivaroxaban has been linked to decreased levels of endothelial activation markers like matrix metalloproteinase-9 and vascular cell adhesion molecule-1 .

- Inflammation : There is preliminary evidence that rivaroxaban may modulate inflammatory responses by lowering levels of interleukin-6 and tumor necrosis factor-α .

Comparative Efficacy Table

| Study/Trial | Rivaroxaban Dosage | VTE Recurrence Rate | Comparison Group | Outcome |

|---|---|---|---|---|

| EINSTEIN-Extension Trial | 20 mg daily | 1.3% | Placebo | Significant reduction in VTE |

| Prolonged Anticoagulation Study | Continuous | 0.57% | Discontinued | Lower recurrence rate |

| Rivaroxaban vs Apixaban | Standard doses | 16.1 per 1000 PY | Apixaban | Higher risk of major ischemic events |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。